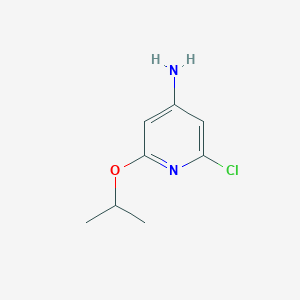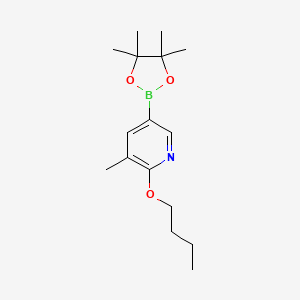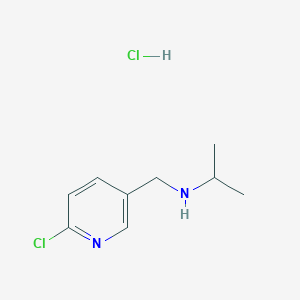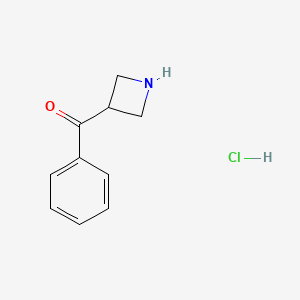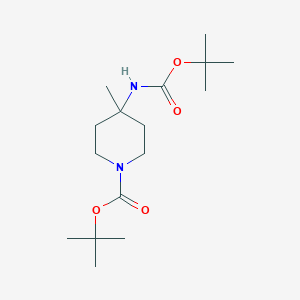
tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound . It is related to “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate”, which has a molecular weight of 274.36 .
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis . The synthesis of tert-Butyl 4-aminobenzoate, for instance, uses tert-butyl 4-nitrobenzoate as a raw material .
Molecular Structure Analysis
The molecular structure of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” can be represented by the Inchi Code: 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)/t9-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in dipeptide synthesis with commonly used coupling reagents . The reaction conditions for the synthesis of tert-butyl 4-(aminomethyl)benzoate involve the use of hydrogen and palladium on activated charcoal in methanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” include a boiling point of 383.3±37.0 C at 760 mmHg .
Aplicaciones Científicas De Investigación
1. Mechanistic Studies and Group Migration
- A study by Xue and Silverman (2010) explored the mechanism of N→O tert-butyloxycarbonyl (Boc) group migration, highlighting the compound's role in understanding chemical reactions and molecular behavior (Xue & Silverman, 2010).
2. Synthesis of Biologically Active Compounds
- Kubo et al. (1997) demonstrated the use of a similar compound in stereoselective carbon-carbon bond formation, integral for synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
3. Intermediate in Synthesizing Jak3 Inhibitor
- Chen Xin-zhi (2011) reported on the synthesis process of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating the protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).
4. Role in α-Amino Acid Synthesis
- Baldwin et al. (1996) synthesized derivatives of tert-butyl aminocarbonate for use in α-amino acid synthesis, highlighting its applicability in peptide and protein chemistry (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).
5. Acylation of Amines
- Harris and Wilson (1983) discovered that tert-butyl aminocarbonate can rapidly acylate amines, a significant finding in organic synthesis (Harris & Wilson, 1983).
6. Precursors to Fluorinated Alpha-Amino Acids
- Amii et al. (2000) described the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, useful for synthesizing fluorinated alpha-amino acids (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
7. Synthesis of Medicinally Significant Candidates
- Khadse and Chaudhari (2015) reported the synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine, an essential precursor for medicinally significant candidates (Khadse & Chaudhari, 2015).
8. Synthesis of Collagen Cross-Links
- Adamczyk, Johnson, and Reddy (1999) synthesized key intermediates for collagen cross-links using tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate (Adamczyk, Johnson, & Reddy, 1999).
9. Synthesis of Peptide α-Carboxamides
- Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid for use in solid-phase synthesis of peptide α-carboxamides, demonstrating its importance in peptide synthesis (Gaehde & Matsueda, 2009).
10. Role in Peptide Conformation
- Jankowska et al. (2002) studied the crystal structure of an N-tert-butoxycarbonyl amino acid derivative to examine its role in determining peptide conformation (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).
Safety And Hazards
Direcciones Futuras
The future directions for the study and use of related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) involve expanding their applicability. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs .
Propiedades
IUPAC Name |
tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMFAYEKZUIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736665 | |
| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate | |
CAS RN |
1187322-34-4 | |
| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)

